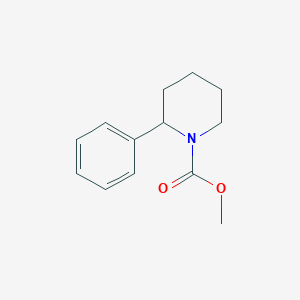
2,2-Dimethylpropane-1,3-diol;propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
2,2-Dimethylpropane-1,3-diol can be synthesized through several methods. One common industrial method involves the aldol reaction of formaldehyde and isobutyraldehyde, which produces hydroxypivaldehyde as an intermediate. This intermediate can then be converted to 2,2-dimethylpropane-1,3-diol either by a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon . Another method involves the reduction of dimethylmalonic acid or its esters with hydrogen or lithium aluminum hydride .
化学反应分析
2,2-Dimethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids using oxidizing agents.
Esterification: Reacts with inorganic acids and carboxylic acids to form esters plus water.
Protection of Carbonyl Groups: Used to protect carbonyl groups as 4,4-dimethyl-1,3-dioxanes.
Formation of Cyclic Derivatives: Tends to form cyclic derivatives due to the Thorpe-Ingold effect.
科学研究应用
2,2-Dimethylpropane-1,3-diol has numerous applications in scientific research:
Chemistry: Used in the synthesis of polyesters, which enhances the stability of products towards heat, light, and water.
Biology: Acts as a protecting group for ketones in various biochemical reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of synthetic lubricants, paints, varnishes, and dyes.
作用机制
The mechanism of action of 2,2-dimethylpropane-1,3-diol involves its ability to form stable esters and cyclic derivatives. The presence of two methyl groups at the alpha carbon atom contributes to its high chemical and thermal stability. This stability allows it to act as a protecting group for carbonyl compounds and participate in various esterification reactions .
相似化合物的比较
2,2-Dimethylpropane-1,3-diol is unique due to its high stability and tendency to form cyclic derivatives. Similar compounds include:
Pentaerythritol: Another polyol used in the synthesis of polyesters and alkyd resins.
Trimethylolethane: Used in the production of coatings and plasticizers.
Trimethylolpropane: Employed in the manufacture of polyurethanes and synthetic lubricants.
These compounds share similar applications but differ in their chemical structures and specific properties, making 2,2-dimethylpropane-1,3-diol particularly valuable for its stability and versatility in forming cyclic derivatives.
属性
CAS 编号 |
211179-82-7 |
|---|---|
分子式 |
C8H18O4 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2,2-dimethylpropane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C5H12O2.C3H6O2/c1-5(2,3-6)4-7;1-2-3(4)5/h6-7H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
InChI 键 |
HDBGUUPYIOQMGM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)O.CC(C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


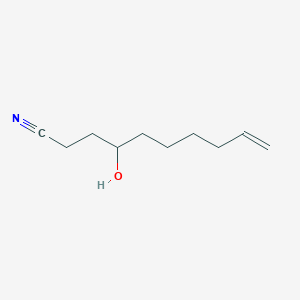
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
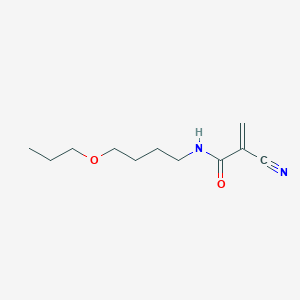

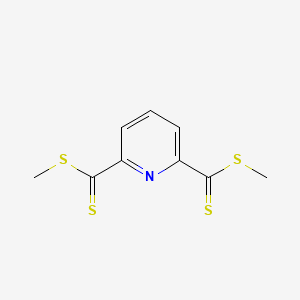
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
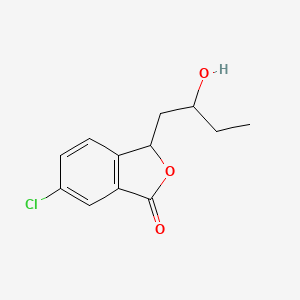
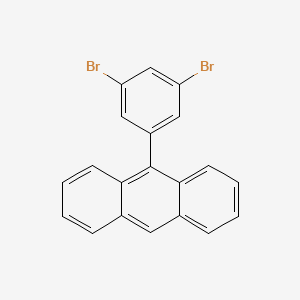
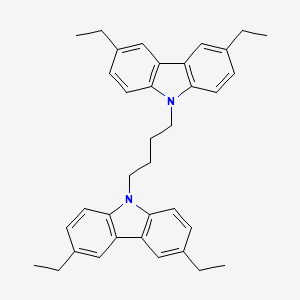
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
